Cas no 74-55-5 (Ethambutol)

Ethambutol is a synthetic antimycobacterial agent primarily used in the treatment of tuberculosis (TB). As a first-line TB drug, it exhibits bacteriostatic activity by inhibiting arabinosyl transferases, which are essential for mycobacterial cell wall synthesis. Ethambutol is particularly valued for its synergistic effects when combined with other antitubercular agents like isoniazid and rifampin, enhancing treatment efficacy and reducing resistance development. Its oral bioavailability and favorable pharmacokinetic profile allow for convenient once-daily dosing. However, ocular toxicity (optic neuritis) necessitates regular monitoring during therapy. Ethambutol remains a critical component of standardized TB regimens due to its targeted mechanism and role in combating drug-resistant strains.
Ethambutol structure
Ethambutol structure
Product Name:Ethambutol
CAS No:74-55-5
MF:C10H24N2O2
MW:204.309762954712
CID:33957
PubChem ID:14052
Update Time:2025-05-20

Ethambutol Chemical and Physical Properties

Names and Identifiers

    • (2S,2'S)-2,2'-(Ethane-1,2-diylbis(azanediyl))bis(butan-1-ol)
    • ETHAMBUTOL HCL
    • (+)-2,2-ethylenediiminodibutan-1-ol
    • Emb
    • Ethambutol
    • Ethambutol hydrochloride
    • 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, [S-(R*,R*)]-
    • 1-Butanol,2,2'-(ethylenediimino)di-, (+)- (8CI)
    • (+)-Ethambutol
    • (+)-N,N'-Bis[1-(hydroxymethyl)propyl]ethylenediamine
    • (+)-S,S-Ethambutol
    • (2S,7S)-2,7-Diethyl-3,6-diazaoctane-1,8-diol
    • (S,S)-Ethambutol
    • Diambutol
    • Etambutol
    • Purderal
    • d-2,2'-(Ethylenediimino)bis(1-butanol)
    • d-2,2'-(Ethylenediimino)di-1-butanol
    • d-Ethambutol
    • d-N,N'-Bis(1-hydroxymethylpropyl)ethylenediamine
    • (R)-2,2'-(1,2-Ethanediyldiimino)bis-1-butanol
    • AB00053473_04
    • Etambutolo [DCIT]
    • ETHAMBUTOL [HSDB]
    • Ethambutolum [INN-Latin]
    • ETHAMBUTOL [VANDF]
    • (+)-2,2'-(Ethylenediimino)di-1-butanol
    • 1-butanol, 2,2'-(1,2-etanodiildiimino) bis-, (2s, 2's)-
    • 95E
    • Etambutolo
    • IDI1_000561
    • DTXSID8023006
    • DB00330
    • Ethambutolum
    • Q412318
    • S,S-Ethambutol
    • (2S,2'S)-2,2'-(ethane-1,2-diyldiimino)dibutan-1-ol
    • KBio3_001232
    • D07925
    • (+)-N,N'-Bis(1-(hydroxymethyl)propyl)ethylenediamine
    • 8G167061QZ
    • CS-O-01491
    • (2S)-2-[(2-{[(2S)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol
    • HY-B0535
    • Ethambutol dihydrochloride
    • d,N,N'-Bis(1-hydroxymethylpropyl)ethylenediamine
    • Myambutol (dihydrochloride)
    • ETHAMBUTOL [MI]
    • KBio2_001538
    • d-2 2'-(Ethylenediimino)di-1-butanol
    • ETHAMBUTOL [INN]
    • (S S)-Ethambutol
    • EINECS 200-810-6
    • NCGC00178864-04
    • E-3950
    • KBio2_004106
    • DivK1c_000561
    • 1-Butanol, 2,2'-(ethylenediimino)di-, (+)-
    • 1-Butanol22'-(12-ethanediyldiimino)bis-[S-(R*R*)]-
    • KBioGR_001209
    • 1-Butanol22'-(ethylenediimino)di-(+)-(8CI)
    • Etambutol [INN-Spanish]
    • KBioSS_001538
    • C06984
    • (2S)-2-[2-[[(1S)-1-(hydroxymethyl)propyl]amino]ethylamino]butan-1-ol
    • HSDB 3078
    • AEUTYOVWOVBAKS-UWVGGRQHSA-N
    • Aethambutolum
    • Spectrum2_001014
    • Myambutol
    • EN300-150035
    • (+)-N N'-Bis[1-(hydroxymethyl)propyl]ethylenediamine
    • SCHEMBL3399
    • CHEBI:4877
    • (2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol
    • Ethambutol (INN)
    • Spectrum_001058
    • 74-55-5
    • 1070-11-7
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, [S-(R*,R*)]-
    • Servambutol (TN)
    • NCGC00178864-01
    • BSPBio_002012
    • (+)-(S,S)-2,2'-(1,2-Ethylenediimino)-di-1-butanol
    • AB00053473_05
    • UNII-8G167061QZ
    • SPBio_001167
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)-
    • (2S 7S)-2 7-Diethyl-3 6-diazaoctane-1 8-diol
    • (2R)-2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol
    • (2S,2S)-2,2-(ETHANE-1,2-DIYLDIIMINO)DIBUTAN-1-OL
    • (+)-S S-Ethambutol
    • Spectrum3_000426
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, (S-(R*,R*))-
    • BRD-K93231391-300-03-1
    • NCGC00178864-03
    • 1-butanol, 2,2'-(1,2-etanediildiimino) bis-, [S-(R *, R *)]-
    • NINDS_000561
    • LS-187119
    • Tibutol
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, (R-(R*,R*))-
    • Spectrum5_000702
    • d-2 2'-(Ethylenediimino)bis(1-butanol)
    • d-N N'-Bis(1-hydroxymethylpropyl)ethylenediamine
    • D94801
    • Ethambutol dihydrochloride, Antibiotic for Culture Media Use Only
    • ETHAMBUTOL [WHO-DD]
    • CHEMBL44884
    • KBio1_000561
    • DTXSID901028179
    • Spectrum4_000545
    • SBI-0051375.P003
    • BDBM50448407
    • 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)-
    • ethambutol-
    • (S,S)-2,2'-(1,2-Ethanediyldiimino)bis-1-butanol
    • Ethambutol [INN:BAN]
    • KBio2_006674
    • (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol
    • CL 40881 (dihydrochloride)
    • GTPL12996
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, (R)-
    • NS00000393
    • BRD-K93231391-300-05-6
    • [7R-(7alpha,8beta,9alpha,10alpha)]-2'-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine
    • DA-63293
    • BRD-K93231391-300-06-4
    • DTXCID703006
    • 200-810-6
    • J04AK02
    • Ethambutolum (INN-Latin)
    • Etambutol (INN-Spanish)
    • Ethambutol & EEP
    • Ethambutol & Propolis
    • (2S)-2-((2-(((2S)-1-hydroxybutan-2-yl)amino)ethyl)amino)butan-1-ol
    • 2,2'-(1,2-Ethanediyldiimino)-Bis-1-Butanol
    • (2S)-2-(2-(((2S)-1-hydroxybutan-2-yl)amino)ethylamino)butan-1-ol
    • MDL: MFCD00242828
    • Inchi: 1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1
    • InChI Key: AEUTYOVWOVBAKS-UWVGGRQHSA-N
    • SMILES: OC[C@H](CC)NCCN[C@H](CO)CC

Computed Properties

  • Exact Mass: 204.18392
  • Monoisotopic Mass: 204.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 9
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.5Ų

Experimental Properties

  • Color/Form: White crystalline hygroscopic powder
  • Density: 1.0048 (rough estimate)
  • Melting Point: 199-204℃
  • Boiling Point: 345.342°C at 760 mmHg
  • Flash Point: >110°(230°F)
  • Refractive Index: 1.4610 (estimate)
  • Water Partition Coefficient: Soluble in water. Also soluble in chloroform and methylene chloride
  • PSA: 64.52
  • LogP: 0.48920
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C
  • Specific Rotation: D25 +13.7° (c = 2 in water)

Ethambutol Security Information

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